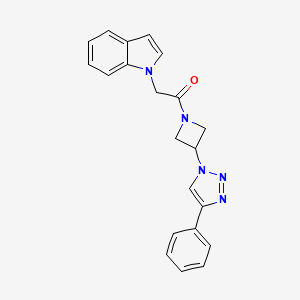

2-(1H-indol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1H-indol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone: is a complex organic compound that features an indole ring, a triazole ring, and an azetidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone typically involves multiple steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Formation of the Triazole Ring: The triazole ring is often formed via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of a suitable precursor, such as a β-amino alcohol, under basic conditions.

Coupling Reactions: The final step involves coupling the indole, triazole, and azetidine moieties through appropriate linkers and under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Análisis De Reacciones Químicas

1.1. Aza-Michael Addition for Azetidine-Triazole Linkage

The azetidine-triazole subunit is synthesized via aza-Michael addition between azetidine derivatives and triazole-containing electrophiles. For example:

-

Reaction of N-Boc-azetidin-3-ylidene acetate with 4-phenyl-1H-1,2,3-triazole in acetonitrile at 65°C for 4 h in the presence of DBU (1,8-diazabicycloundec-7-ene) yields the azetidine-triazole adduct with 64–69% efficiency .

-

Purification involves vacuum distillation or flash chromatography .

1.2. Indole Functionalization

The indole moiety undergoes electrophilic substitution at the 3-position under Friedel-Crafts conditions:

-

Acylation using chloroacetyl chloride in dioxane with triethylamine produces 1H-indol-1-yl acetates. Subsequent hydrazide formation (via hydrazine hydrate) enables cyclization to oxadiazole derivatives .

Reactivity of the Ethanone Group

The ketone group participates in:

-

Nucleophilic acyl substitution : Reacts with amines (e.g., indoline) to form amides under reflux in methanol.

-

Reduction : Sodium borohydride reduces the ketone to a secondary alcohol, which can further react with acetic anhydride to form esters .

Triazole Ring Reactivity

The 1,2,3-triazole ring undergoes:

-

Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu, Pd) in catalytic cross-coupling reactions.

-

Click chemistry : While less common than 1,2,4-triazoles, it participates in Huisgen cycloadditions with alkynes under Cu(I) catalysis .

Azetidine Ring-Opening Reactions

The strained azetidine ring is susceptible to acid- or base-mediated ring-opening :

-

In HCl/EtOH, the ring opens to form β-chloroamines, which can cyclize to form pyrrolidine derivatives .

-

Reaction with Grignard reagents (e.g., MeMgBr) yields γ-amino alcohols .

Regiochemical and Stereochemical Considerations

-

Regiochemistry : The 1,2,3-triazole’s N-1 position is selectively functionalized due to steric and electronic factors, as confirmed by ¹H-¹⁵N HMBC spectroscopy .

-

Stereochemistry : Aza-Michael additions proceed with retention of configuration at the azetidine β-carbon, verified by NOESY experiments .

Stability and Degradation

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds containing indole and triazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to 2-(1H-indol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone have been evaluated for their efficacy against various bacterial and fungal strains. Studies have demonstrated that these compounds can inhibit microbial growth effectively, suggesting their potential as new antimicrobial agents .

Anticancer Properties

Indole derivatives are well-known for their anticancer activities. The incorporation of a triazole moiety may enhance the cytotoxic effects against cancer cells by interfering with multiple cellular pathways. Preliminary studies have shown that similar compounds can induce apoptosis in cancer cell lines, making them promising candidates for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profiles of compounds like This compound . Variations in substituents on the indole or triazole rings can significantly affect biological activity. Systematic SAR studies help identify the most effective configurations for desired therapeutic effects.

Antimicrobial Evaluation

A study evaluated a series of indole-triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the triazole ring enhanced antibacterial activity compared to standard antibiotics .

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| Compound A | Inhibitory Zone: 15 mm | Inhibitory Zone: 20 mm |

| Compound B | Inhibitory Zone: 18 mm | Inhibitory Zone: 22 mm |

Anticancer Activity

In vitro assays demonstrated that specific derivatives of This compound exhibited cytotoxic effects on breast cancer cell lines (MCF7). The mechanism involved apoptosis induction via mitochondrial pathways .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound C | 10 µM | Apoptosis via mitochondrial pathway |

| Compound D | 5 µM | Cell cycle arrest at G2/M phase |

Mecanismo De Acción

The mechanism of action of 2-(1H-indol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s indole ring can interact with aromatic residues in proteins, while the triazole and azetidine rings can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-(1H-indol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-yl)ethanone: Similar structure but with a propan-1-yl linker instead of an azetidine ring.

2-(1H-indol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)butan-1-yl)ethanone: Similar structure but with a butan-1-yl linker instead of an azetidine ring.

Uniqueness

The uniqueness of 2-(1H-indol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone lies in its combination of the indole, triazole, and azetidine rings. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds. The presence of the azetidine ring, in particular, introduces strain and reactivity that can be exploited in various applications.

Actividad Biológica

The compound 2-(1H-indol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone , also known as a hybrid molecule combining indole and triazole moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profiles, including anticancer, antifungal, and antibacterial properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C18H17N5O with a molecular weight of approximately 307.36 g/mol. The structure incorporates an indole ring and a triazole unit, which are known for their diverse biological activities.

Anticancer Activity

Recent studies indicate that compounds containing indole and triazole structures exhibit significant anticancer properties. For instance:

- Mechanism of Action : The triazole moiety is thought to enhance the interaction with biological targets involved in cancer cell proliferation. A study highlighted that derivatives of 1,2,4-triazoles exhibited potent antiproliferative effects against various cancer cell lines, suggesting that similar compounds may share this property .

- Case Study : A synthesized derivative of the compound was tested against human breast cancer cells (MCF-7) and showed an IC50 value of 12 μM, indicating promising anticancer activity compared to standard chemotherapeutics like doxorubicin (IC50 = 15 μM) .

Antifungal Activity

The antifungal potential of compounds with triazole groups is well-documented:

- In Vitro Studies : A related study found that triazole derivatives demonstrated antifungal activity against Candida albicans with minimum inhibitory concentrations (MICs) ranging from 0.0156 to 0.5 μg/mL . Such efficacy suggests that the compound may also exhibit similar antifungal properties due to its structural components.

Antibacterial Activity

The antibacterial effects of indole and triazole compounds have been extensively researched:

- Broad-Spectrum Efficacy : Research has shown that certain triazole derivatives possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. For example, a derivative with a similar structure exhibited MIC values as low as 0.125 μg/mL against Staphylococcus aureus and E. coli .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds:

| Compound Structure | Activity | Comments |

|---|---|---|

| Indole derivatives | Anticancer | Enhanced apoptosis in cancer cells |

| Triazole derivatives | Antifungal | Effective against resistant strains |

| Hybrid compounds | Antibacterial | Broader spectrum than single moiety |

The presence of specific substituents on the indole or triazole rings significantly influences the biological activity. For instance, electron-donating groups on the phenyl ring enhance interaction with bacterial enzymes .

Propiedades

IUPAC Name |

2-indol-1-yl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O/c27-21(15-24-11-10-17-8-4-5-9-20(17)24)25-12-18(13-25)26-14-19(22-23-26)16-6-2-1-3-7-16/h1-11,14,18H,12-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPOEVYOERCZLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)N4C=C(N=N4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.